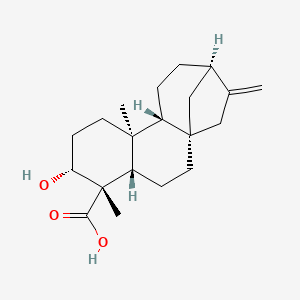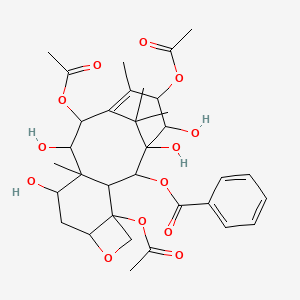
Baccatin VIII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baccatin VIII is a taxane diterpenoid compound isolated from the twigs and leaves of the Taxus yunnanensis plant . Taxane diterpenoids are a class of compounds known for their significant biological activities, particularly in the field of cancer treatment. This compound, along with its analogues, has been studied for its potential cytotoxic effects against various human tumor cell lines .
Mechanism of Action
Target of Action
Baccatin VIII is a precursor to the well-known anticancer drug Paclitaxel . The primary target of Paclitaxel, and by extension this compound, is the microtubule network within cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division .
Mode of Action
This compound, as a precursor to Paclitaxel, contributes to the overall mechanism of action of Paclitaxel. Paclitaxel acts by stabilizing the microtubule network, preventing its disassembly . This stabilization leads to cell arrest and subsequent apoptosis . It also inhibits the TLR4 signaling pathway and increases the immunomodulatory effects of the drug .
Biochemical Pathways
The biosynthesis of this compound involves a minimum of 19 steps . It is synthesized from GGPP, a precursor of diterpene compounds . The process involves the synthesis of the phenyl-isoserine side chain and the acylation linkage of the side chain and the C-13 position of Baccatin III to form Paclitaxel .
Pharmacokinetics
It is known that baccatin iii, a closely related compound, can be enzymatically synthesized and has shown cytotoxic properties against various human cancer cell lines . The IC50 values for these cell lines ranged from 4 to 7.81 µM , suggesting a significant bioavailability.
Result of Action
The action of this compound, through its conversion to Paclitaxel, results in significant molecular and cellular effects. It leads to cell cycle arrest at the G2/M phase, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential . It also induces apoptotic cell death .
Action Environment
Environmental factors can influence the action of this compound. For instance, drought stress has been shown to increase the production of taxanes, including Baccatin III, in Taxus baccata callus cultures . This suggests that environmental stressors could potentially enhance the production and efficacy of this compound and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Baccatin VIII can be synthesized through a series of chemical reactions starting from simpler taxane precursors. The synthesis typically involves multiple steps, including hydroxylation, acetylation, and benzoylation reactions. The reaction conditions often require specific catalysts and reagents to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the Taxus yunnanensis plant. The process involves harvesting the twigs and leaves, followed by ethanolic extraction and purification using chromatographic techniques . Advances in biotechnological methods, such as whole-cell biotransformation, have also been explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Baccatin VIII undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and benzoylated derivatives of this compound, which can be further utilized in the synthesis of more complex taxane compounds .
Scientific Research Applications
Comparison with Similar Compounds
- Baccatin III
- Baccatin IX
- Baccatin X
- 10-Deacetylbaccatin III
- Taxol (Paclitaxel)
- Docetaxel
Properties
IUPAC Name |
(4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O13/c1-15-22-24(44-17(3)35)26(38)31(7)20(37)13-21-32(14-42-21,46-18(4)36)25(31)28(45-29(40)19-11-9-8-10-12-19)33(41,30(22,5)6)27(39)23(15)43-16(2)34/h8-12,20-21,23-28,37-39,41H,13-14H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMKFLQKTRZJCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
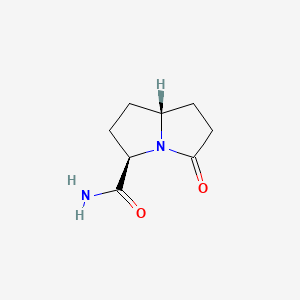
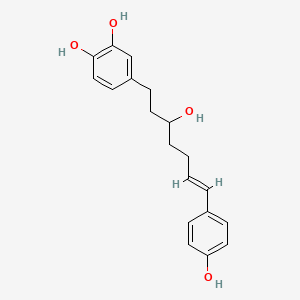
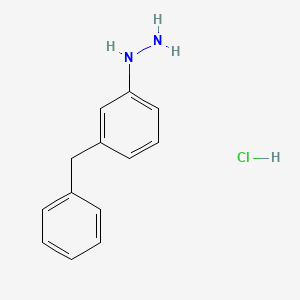
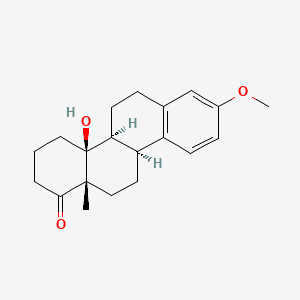
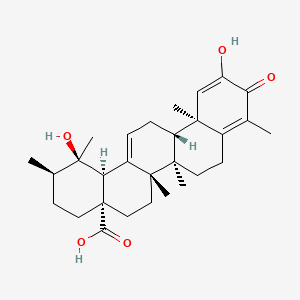
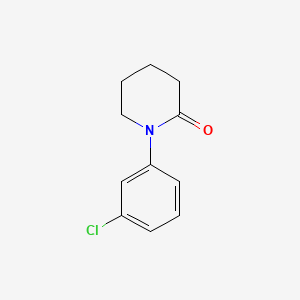
![(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-6-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B592888.png)
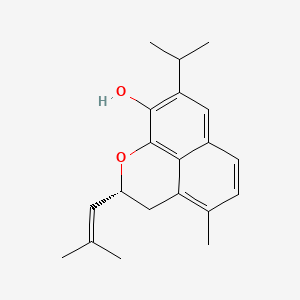
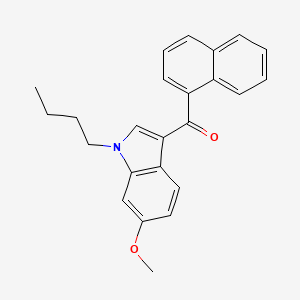
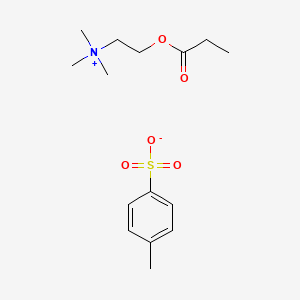
![(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B592895.png)
![Ethanone, 1-[3-(ethoxymethylene)cyclobutyl]- (9CI)](/img/new.no-structure.jpg)
